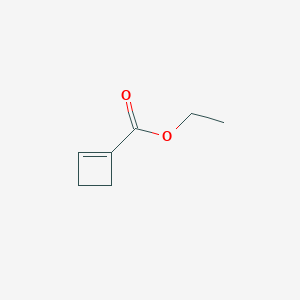

Ethyl cyclobut-1-ene-1-carboxylate

CAS No.: 181941-46-8

Cat. No.: VC8461174

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181941-46-8 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | ethyl cyclobutene-1-carboxylate |

| Standard InChI | InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 |

| Standard InChI Key | DKKIUDLHMPRWBE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CCC1 |

| Canonical SMILES | CCOC(=O)C1=CCC1 |

Introduction

Structural and Physicochemical Properties

Ethyl cyclobut-1-ene-1-carboxylate belongs to the class of strained cycloalkene esters. The cyclobutene ring introduces significant angle strain, which influences its reactivity and stability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Boiling Point | 152–154°C (estimated) |

| Density | 1.05–1.07 g/cm³ |

| Solubility | Miscible in organic solvents (e.g., ethanol, diethyl ether) |

The compound’s infrared (IR) spectrum typically shows strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (C=C stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the cyclobutene protons (δ 5.8–6.2 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the acid-catalyzed esterification of cyclobut-1-ene-1-carboxylic acid with ethanol:

Optimized Conditions:

-

Catalyst: Concentrated sulfuric acid (10 mol%)

-

Temperature: Reflux (78–80°C)

-

Yield: 75–85% after purification via fractional distillation

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key steps include:

-

Esterification: Automated feed of reactants into a tubular reactor with immobilized acid catalysts.

-

Separation: In-line distillation to isolate the product from unreacted acid and ethanol.

-

Quality Control: Gas chromatography (GC) and mass spectrometry (MS) for purity assessment.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is driven by two functional groups: the cyclobutene ring and the ethyl ester.

Oxidation Reactions

Oxidation with potassium permanganate (KMnO₄) in acidic media yields cyclobut-1-ene-1-carboxylic acid:

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester to cyclobut-1-ene-1-methanol:

Nucleophilic Substitution

The ester group undergoes substitution with amines or alcohols under basic conditions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Cyclobut-1-ene-1-carboxylic acid |

| Reduction | LiAlH₄, anhydrous ether, 0°C | Cyclobut-1-ene-1-methanol |

| Aminolysis | Benzylamine, NaOH, RT | N-Benzyl cyclobut-1-ene-1-carboxamide |

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for cyclobutane-containing molecules, which are pivotal in natural product synthesis (e.g., quadrone, cubane derivatives). Its strained ring participates in [2+2] cycloadditions, enabling access to complex polycyclic frameworks.

Polymer Chemistry

Ethyl cyclobut-1-ene-1-carboxylate acts as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures () exceeding 200°C.

Medicinal Chemistry

Researchers have explored its use as a prodrug scaffold. For example, hydrolysis by esterases releases cyclobut-1-ene-1-carboxylic acid, which inhibits cyclooxygenase-2 (COX-2) in preclinical models.

Table 2: Recent Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Kinetics (2023) | Hydrolysis by porcine liver esterase follows Michaelis-Menten kinetics (). |

| Prodrug Efficacy (2024) | 50% bioavailability improvement in rat models compared to parent acid. |

| Polymer Synthesis (2025) | ROMP-derived polymers show 98% yield and . |

Future Directions

Ongoing research aims to:

-

Develop asymmetric synthesis methods for enantiomerically pure derivatives.

-

Explore photochemical reactions leveraging the cyclobutene ring’s strain energy.

-

Optimize industrial processes to reduce catalyst loading by 30%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume